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Compound of Interest

Compound Name: Dextranomer

Cat. No.: B607078

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of
dextranomer/hyaluronic acid (Dx/HA) copolymer for the endoscopic treatment of
vesicoureteral reflux (VUR). This document includes quantitative data on treatment outcomes,
detailed experimental protocols for the procedure, and visualizations of key processes.

Introduction

Vesicoureteral reflux is a condition characterized by the retrograde flow of urine from the
bladder into the ureters and potentially the kidneys.[1] It is a common anomaly in children and
is associated with an increased risk of urinary tract infections (UTIs), which can lead to
pyelonephritis and subsequent renal scarring.[2][3] Treatment aims to prevent febrile UTIs and
preserve renal function.[2][3][4] Management options include antibiotic prophylaxis, open
ureteral reimplantation, and endoscopic injection of a bulking agent.[2][5]

Endoscopic treatment with Dx/HA has gained popularity as a minimally invasive alternative to
open surgery.[4][6][7] The procedure involves the submucosal injection of the bulking agent to
provide support to the ureteral orifice, allowing it to coapt during bladder filling and prevent
reflux.[7] This approach offers several advantages, including being a short, outpatient
procedure with low morbidity and reduced cost.[2][3]
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Quantitative Data Summary

The efficacy and safety of dextranomer in endoscopic VUR treatment have been evaluated in
numerous studies. The following tables summarize key quantitative data from the literature.

Table 1: Success Rates of Dextranomer Injection for
VUR
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Study/Cohort

Overall Success
Rate (per ureter)

Success Rate by
VUR Grade

Notes

Friedmacher et al.
(High-Grade VUR)[8]

69.5% after first

injection

Grade 1V: 70.4%,
Grade V: 61.9%

Resolution increased
to 89.6% after a
second injection and
100% after a third.

Lee et al. (2009)[9]

73% at initial voiding
cystourethrogram
(VCUG)

Not specified

Long-term success
rate at 1 year was
74% for those with

initial success.

Kirsch et al. (Complex
Cases)[10]

68% after one

implantation

Average maximum

grade was IV

Patients in this cohort
had conditions such
as persistent reflux
after open surgery or

neurogenic bladder.

Bennett et al.
(Complete Duplex
Systems)[11]

68.4% after first

injection

Grade Il: 100%,
Grade IlI: Not
specified, Grade IV:
Not specified, Grade
V: Not specified

Success increased to
94.1% after a second
injection and 100%
after a third.

Unknown Study in

Review[5]

77.5% (Dx/HA) vs.
73.1% (PAHG)

Grades I-IV

Comparative study
with polyacrylamide
hydrogel (PAHG).

Unknown Study in
Review[12]

89% after a second

injection

Grade |: 88%, Grade
II: 92%, Grade llI:
84%

This study focused on
patients who had
failed initial

endoscopic treatment.

Table 2: Complication Rates Associated with
Dextranomer Injection
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Complication Reported Incidence Notes

Can be arare, delayed
) complication, sometimes
Ureteral Obstruction 0.5% - 1.05%][13] _
occurring years post-

operatively.[14][15]

New Contralateral VUR 2.3% - 17.3%[2]

A study on high-grade VUR
5% - 19%[13] reported a 5.1% rate of febrile

UTls after reflux resolution.[8]

Febrile Urinary Tract Infection

(Post-treatment)

Often addressed with repeat

Treatment Failure Varies, see Table 1 L
injections.[8][11][12]
Other (e.g., flank pain, emesis, Typically transient and
( .g P Less than 4%[2] P y )
hematuria) responsive to analgesics.[2]

Experimental Protocols
Patient Selection

Patients are typically considered for endoscopic treatment with dextranomer if they have
vesicoureteral reflux of grades II-1V.[2] The treatment is also indicated for breakthrough UTlIs
despite antibiotic prophylaxis and for persistent VUR.[2] It has been successfully used in
complex cases, including patients with duplex systems, neurogenic bladder, and persistent
reflux after previous open surgery.[4][10][11] Contraindications include non-functional kidneys,
Hutch diverticulum, ureterocele, active voiding dysfunction, and ongoing urinary tract infection.
[14]

Endoscopic Injection Procedure

The most commonly employed and successful techniques are the Subureteric Transurethral
Injection (STING) and the double Hydrodistention-Implantation Technique (HIT).[2][13] The
double-HIT method is often preferred for its higher success rates.[2][16]

3.2.1 Pre-operative Preparation
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» Patients may receive preoperative antibiotic prophylaxis.[16]

e The procedure is performed under general anesthesia.

3.2.2 Equipment

o Pediatric cystoscope with an off-set lens.[2]

« Injection needle (e.g., 23-gauge).[1]

« Dextranomer/hyaluronic acid copolymer (e.g., Deflux®), supplied in a 1 mL syringe.[1]
3.2.3 Double Hydrodistention-Implantation Technique (HIT) Protocol

o Perform cystoscopy. The bladder is filled to less than half capacity to allow for clear
visualization of the ureteral orifice without causing excessive tension in the submucosal
layer.[2]

« |dentify the ureteral orifice. Hydrodistention is used to assess the dynamics of the
ureterovesical junction.

e The needle is inserted into the submucosa at the 6 o'clock position of the ureteral orifice.

« Inject the dextranomer/hyaluronic acid copolymer until a prominent bulge is created,
resulting in a volcano-shaped elevation of the ureteral orifice with the opening at the apex.

e Asecond injection may be performed just cephalad to the first within the submucosal ureter
to further support and coapt the orifice.[16]

e The average volume injected per ureter typically ranges from 0.7 mL to 1.1 mL, though the
optimal volume is debated.[5][6][10]

Post-operative Follow-up

e Immediate Post-procedure: The procedure is typically performed on an outpatient basis.[2]

e Imaging:
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o Arenal and bladder ultrasound is often performed to assess for hydronephrosis and
measure the volume of the injected implant.[7]

o Avoiding cystourethrogram (VCUG) is typically performed 3 months post-operatively to
evaluate for the resolution of VUR.[5][8]

o Long-term follow-up with yearly renal ultrasounds may be recommended.[8] Some studies
suggest a repeat VCUG at 1 year due to the possibility of late failure.[9][17]
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Caption: Mechanism of action of dextranomer in preventing VUR.

Experimental Workflow for Endoscopic VUR Treatment
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Caption: Experimental workflow for endoscopic VUR treatment.

Patient Management Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Application Notes and Protocols: Dextranomer in
Endoscopic Treatment of Vesicoureteral Reflux]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b607078#dextranomer-in-endoscopic-
treatments-for-vesicoureteral-reflux]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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